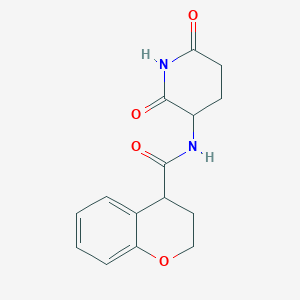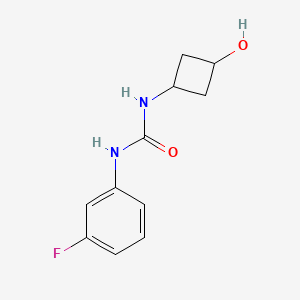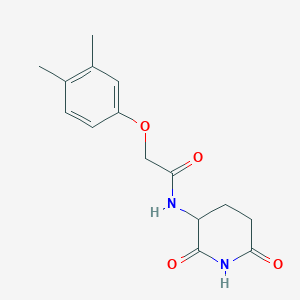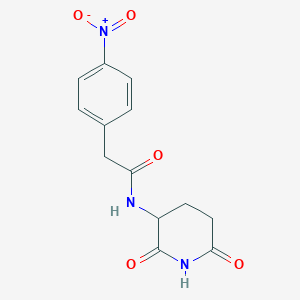
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DTTB is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
作用機序
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, including the histone deacetylase enzyme. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide inhibits the activity of histone deacetylases by binding to the enzyme's active site, leading to the accumulation of acetylated histones and the activation of gene expression.
Biochemical and Physiological Effects
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to have biochemical and physiological effects in various cell lines and animal models. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
実験室実験の利点と制限
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, high purity, and stability in solution. However, N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide. One potential direction is the development of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide derivatives with improved solubility and potency. Another direction is the investigation of the role of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide in epigenetic regulation and the development of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide-based therapies for cancer and other diseases. Additionally, the use of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide as a tool compound for chemical biology studies can lead to the discovery of new protein-protein interactions and signaling pathways.
合成法
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)benzoyl chloride with N-(2,6-dioxopiperidin-3-yl)amine in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)benzoic acid with N-(2,6-dioxopiperidin-3-yl)amine in the presence of a coupling reagent. The purity of the synthesized N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide can be determined using various analytical techniques, including high-performance liquid chromatography and mass spectrometry.
科学的研究の応用
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, including the histone deacetylase enzyme, which has implications in cancer therapy. N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide has also been used as a tool compound in chemical biology to study protein-protein interactions.
特性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)8-3-1-2-7(6-8)11(20)17-9-4-5-10(19)18-12(9)21/h1-3,6,9H,4-5H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUILKRLLCXSIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)